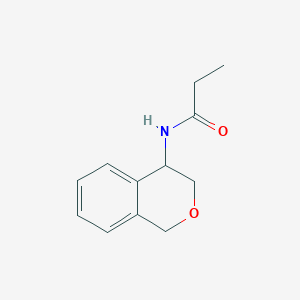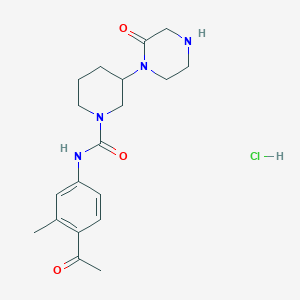![molecular formula C12H17N3O3 B7429645 2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide](/img/structure/B7429645.png)
2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide, also known as Mecarbinate, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of benzamide and has been found to exhibit various biochemical and physiological effects.
作用机制
2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide is believed to exert its effects by inhibiting the activity of certain enzymes in the body. Specifically, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cell growth. By inhibiting HDAC activity, this compound may be able to modulate gene expression and cell growth, making it a potentially useful tool in cancer research and drug discovery.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its HDAC inhibitory activity, it has been found to induce apoptosis (programmed cell death) in cancer cells and to modulate neurotransmitter release in the brain. It has also been shown to have potential anti-inflammatory effects.
实验室实验的优点和局限性
One of the key advantages of 2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide is its specificity for HDAC inhibition, which makes it a useful tool for studying the role of HDACs in gene expression and cell growth. However, like any chemical compound, this compound has certain limitations. For example, it may have off-target effects that could complicate experimental results. Additionally, its mechanism of action is not yet fully understood, which could make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on 2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide. One area of interest is its potential use in cancer research, where it may be able to induce apoptosis in cancer cells and inhibit tumor growth. Another area of interest is its potential use in neuroscience, where it may be able to modulate neurotransmitter release and potentially be useful in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential off-target effects.
合成方法
2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-N-(2-aminoethyl)carbamic acid. The final step involves the reaction of the resulting N-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide with hydroxylamine hydrochloride to yield this compound.
科学研究应用
2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide has been extensively studied for its potential use in scientific research. It has been found to exhibit various biochemical and physiological effects, making it useful in a wide range of research applications. Some of the key areas of research where this compound has been used include cancer research, neuroscience, and drug discovery.
属性
IUPAC Name |
2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8-4-3-5-9(10(8)16)11(17)14-6-7-15-12(18)13-2/h3-5,16H,6-7H2,1-2H3,(H,14,17)(H2,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOFPKXWOQXOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCCNC(=O)NC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-[(2-hydroxycyclohexyl)methylsulfanyl]-1H-imidazole-5-carboxylate](/img/structure/B7429562.png)

![N-{4-[2,2,6-trimethyl-6-(trifluoromethyl)morpholine-4-carbonyl]phenyl}prop-2-enamide](/img/structure/B7429587.png)
![2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine](/img/structure/B7429597.png)
![N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide](/img/structure/B7429604.png)
![N-(4-amino-3-methoxyphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7429612.png)
![2-[2-[cyano(phenyl)methyl]pyrrolidin-1-yl]-N-(2,3-dihydro-1H-indol-5-yl)-2-oxoacetamide](/img/structure/B7429620.png)
![1-[3-fluoro-4-[4-(1H-pyrrolo[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7429623.png)
![N,N-dimethyl-4-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7429626.png)


![2-(6-oxa-9-azaspiro[4.5]decan-9-yl)-2-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B7429662.png)

![3-[1-[4-(3-Methylbutoxy)phenyl]ethylamino]propanoic acid](/img/structure/B7429687.png)
